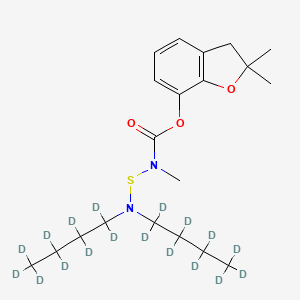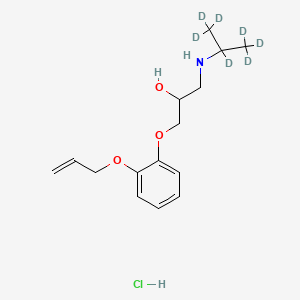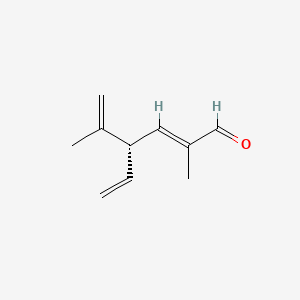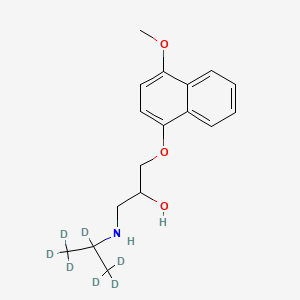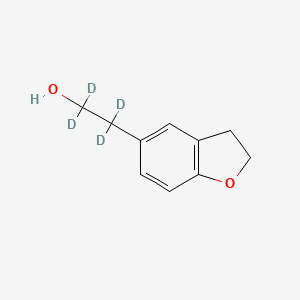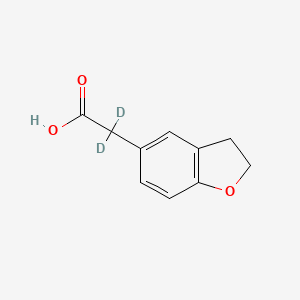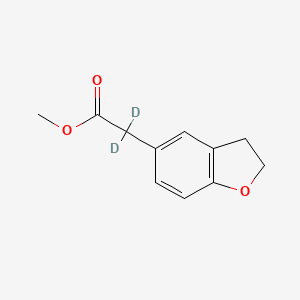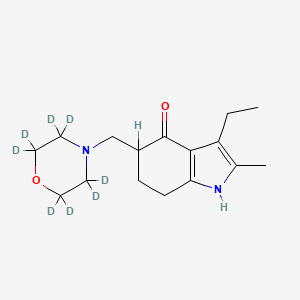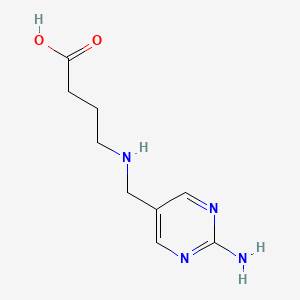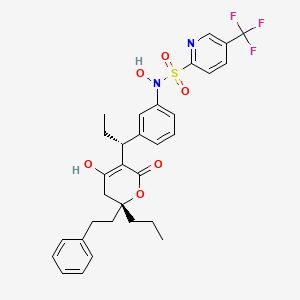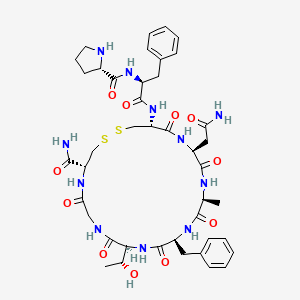
Peptide cardioactif des crustacés
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Crustacean Cardioactive Peptide (CCAP) is a highly conserved, amidated cyclic nonapeptide with the primary structure PFCNAFTGC-NH2 (ProPheCysAsnAlaPheTyrGlyCys-NH2) and a disulfide bridge between Cys3 and Cys9 . It is found in crustaceans and insects where it behaves as a cardioaccelerator, neuropeptide transmitter for other areas of the nervous system, and a hormone . CCAP was first isolated from the pericardial organs of the shore crab Carcinus maenas, where it has a role in regulating heartbeat .
Synthesis Analysis
CCAP is derived from a precursor and is involved in a variety of physiological processes in arthropods . The Cragi-CCAPR1 and Cragi-CCAPR2 genes were expressed in various adult tissues and are both most expressed in the gills . Cragi-CCAP precursor transcripts are higher in the VG, the labial palps, and the gills .Molecular Structure Analysis
CCAP is a highly conserved, amidated cyclic nonapeptide with the primary structure PFCNAFTGC-NH2 (ProPheCysAsnAlaPheTyrGlyCys-NH2) and a disulfide bridge between Cys3 and Cys9 .Chemical Reactions Analysis
CCAP has been shown to regulate a variety of biological activities such as neuronal modulation in the stomatogastric ganglion in the crab, hindgut contraction in the Vietnamese stick insect Baculum extradentatum, and midgut activity in the cockroach Periplaneta americana .Physical And Chemical Properties Analysis
CCAP is a cyclic nonapeptide, which means it is a peptide consisting of nine amino acids and has a cyclic structure . It is highly conserved and amidated .Applications De Recherche Scientifique
Rôle dans la reproduction
Le système de signalisation CCAP est suggéré pour jouer un rôle dans la régulation des processus de reproduction . Les transcrits précurseurs du CCAP sont exprimés plus abondamment dans les gonades aux premiers stades de la gamétogenèse . Cela indique que le CCAP pourrait être impliqué dans les premiers stades des processus de reproduction.
Acclimatation à la salinité
Les composants de la signalisation CCAP présentent une expression différentielle chez les huîtres exposées à l'eau saumâtre . Cela suggère que le CCAP pourrait jouer un rôle dans la régulation de l'eau et des ions, aidant les organismes à s'adapter aux changements de salinité .
Régulation du rythme cardiaque
Le CCAP a été révélé pour réguler le rythme cardiaque chez les arthropodes . Ce peptide a été isolé pour la première fois des organes péricardiques du crabe à pattes courtes où il a été décrit pour réguler les battements de cœur .
Péristaltisme intestinal
Le CCAP est impliqué dans la régulation du péristaltisme intestinal . Il est suggéré qu'il est principalement impliqué dans le mouvement des aliments le long de l'intestin, facilitant la digestion .
Processus de mue
Le CCAP est impliqué dans le processus de mue chez les arthropodes
Mécanisme D'action
- It was first isolated from the pericardial organs of the shore crab Carcinus maenas, where it regulates heartbeat .
- In the crab Cancer borealis, CCAP controls food passage through the foregut by modulating pyloric rhythm, facilitating digestion and blood flow .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(4R,10S,13S,16S,19S,22R)-19-(2-amino-2-oxoethyl)-13-benzyl-10-[(1R)-1-hydroxyethyl]-16-methyl-6,9,12,15,18,21-hexaoxo-22-[[(2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H57N11O11S2/c1-22-36(58)49-28(17-25-12-7-4-8-13-25)40(62)53-34(23(2)54)42(64)46-19-33(56)48-30(35(44)57)20-65-66-21-31(41(63)51-29(18-32(43)55)38(60)47-22)52-39(61)27(16-24-10-5-3-6-11-24)50-37(59)26-14-9-15-45-26/h3-8,10-13,22-23,26-31,34,45,54H,9,14-21H2,1-2H3,(H2,43,55)(H2,44,57)(H,46,64)(H,47,60)(H,48,56)(H,49,58)(H,50,59)(H,51,63)(H,52,61)(H,53,62)/t22-,23+,26-,27-,28-,29-,30-,31-,34-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAKWTJOHSDJOA-HNGYRCOKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3)C(=O)N)C(C)O)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3)C(=O)N)[C@@H](C)O)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H57N11O11S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
956.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


